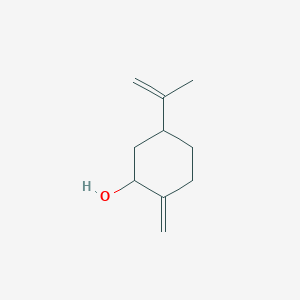

(2S,4R)-p-Mentha-1(7),8-dien-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

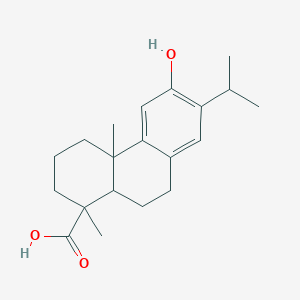

(2S,4R)-p-Mentha-1(7),8-dien-2-ol is a chemical compound with the molecular formula C10H18O. It is a type of monoterpenoid alcohol, which is a class of terpenes consisting of two isoprene units. This compound is known for its presence in various essential oils and has a characteristic aroma that contributes to the fragrance of many plants.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-p-Mentha-1(7),8-dien-2-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the cyclization of geraniol or nerol, which are acyclic monoterpenoids, in the presence of an acid catalyst. The reaction conditions often include:

Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Temperature: Moderate temperatures around 50-100°C.

Solvent: Non-polar solvents like hexane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process involves:

Feedstock: Geraniol or nerol.

Catalyst: Solid acid catalysts to facilitate continuous flow.

Temperature and Pressure: Optimized to ensure maximum conversion and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

(2S,4R)-p-Mentha-1(7),8-dien-2-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into saturated alcohols.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of p-mentha-1(7),8-dien-2-one.

Reduction: Formation of p-menthane-2-ol.

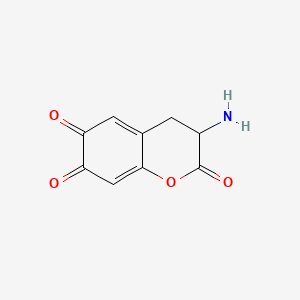

Substitution: Formation of derivatives like p-mentha-1(7),8-dien-2-yl chloride or p-mentha-1(7),8-dien-2-yl amine.

Aplicaciones Científicas De Investigación

(2S,4R)-p-Mentha-1(7),8-dien-2-ol has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of other complex organic compounds.

Biology: Studied for its role in plant metabolism and its effects on plant-insect interactions.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mecanismo De Acción

The mechanism by which (2S,4R)-p-Mentha-1(7),8-dien-2-ol exerts its effects involves interactions with various molecular targets:

Molecular Targets: Enzymes involved in the biosynthesis of terpenoids, receptors in the olfactory system.

Pathways: It can modulate signaling pathways related to inflammation and microbial growth.

Comparación Con Compuestos Similares

Similar Compounds

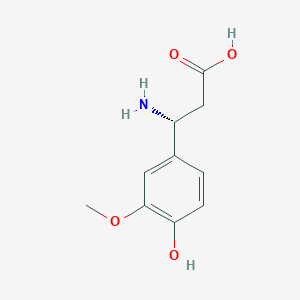

(2S,4R)-p-Mentha-1,8-dien-2-ol: Similar structure but different position of double bonds.

(2S,4R)-p-Mentha-1(7),8-dien-2-one: Oxidized form of the compound.

(2S,4R)-p-Mentha-1(7),8-dien-2-yl acetate: Ester derivative.

Uniqueness

(2S,4R)-p-Mentha-1(7),8-dien-2-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a conjugated diene system. This combination imparts distinct chemical reactivity and biological activity compared to its analogs.

Propiedades

IUPAC Name |

2-methylidene-5-prop-1-en-2-ylcyclohexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h9-11H,1,3-6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVTXOFNJFHXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=C)C(C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869379 |

Source

|

| Record name | 2-Methylidene-5-(prop-1-en-2-yl)cyclohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102-62-7 |

Source

|

| Record name | (2S,4R)-p-Mentha-1(7),8-dien-2-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037010 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![12-Phenyl-12H-dibenzo[b,h]fluoren-12-ol](/img/structure/B15125222.png)

![(1R,aR)-3-Diphenylphosphino-2-(4-diphenylphosphino-2,5-dimethyl-3-thienyl)-1,7,7-trimethyl-bicyclo[2.2.1]hept-2-ene](/img/structure/B15125234.png)

![Methyl 2-amino-6-[(1-ethoxy-1-oxopropan-2-yl)amino]hexanoate](/img/structure/B15125274.png)

![2-(Bicyclo[2.2.1]heptan-2-ylamino)-5-isopropyl-5-methylthiazol-4(5H)-one](/img/structure/B15125276.png)